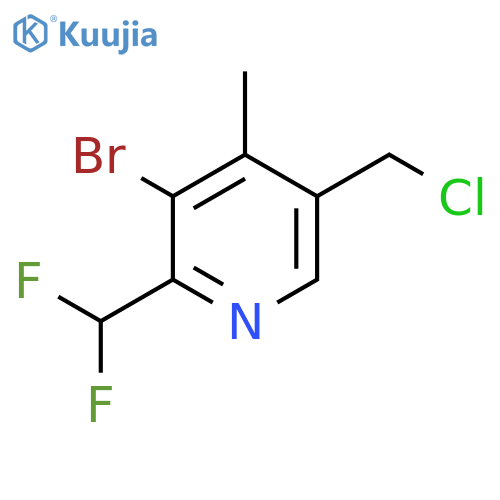Cas no 1806865-19-9 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine)

1806865-19-9 structure
商品名:3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine
CAS番号:1806865-19-9
MF:C8H7BrClF2N
メガワット:270.501687288284
CID:4863786
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine
-
- インチ: 1S/C8H7BrClF2N/c1-4-5(2-10)3-13-7(6(4)9)8(11)12/h3,8H,2H2,1H3
- InChIKey: UJGBZQHEYYFKRD-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=NC=C(CCl)C=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12.9
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056902-250mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 250mg |
$979.20 | 2022-03-31 | |
| Alichem | A029056902-1g |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 1g |
$3,009.80 | 2022-03-31 | |
| Alichem | A029056902-500mg |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine |
1806865-19-9 | 97% | 500mg |
$1,564.80 | 2022-03-31 |
3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
1806865-19-9 (3-Bromo-5-(chloromethyl)-2-(difluoromethyl)-4-methylpyridine) 関連製品
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 857369-11-0(2-Oxoethanethioamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量